molecular formula C17H15ClN4O B2553572 1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 866871-95-6

1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2553572
CAS RN: 866871-95-6
M. Wt: 326.78
InChI Key: KCGQTIAVXXPWSA-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, also known by its systematic name 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole , is a heterocyclic compound. It belongs to the class of 1,5-diaryl pyrazole derivatives. The compound’s chemical structure is depicted in Figure 1 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(1-(4-chlorophenyl)-1H-pyrazol-5-yl) phenol with 2-methylbenzylbromide in acetonitrile, using K2CO3 as a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The overall yield is approximately 75% .


Molecular Structure Analysis

The crystal structure analysis reveals that the compound consists of a pyrazole ring substituted with a 4-chlorophenyl group, a 2-methylphenyl group, and a benzene ring. The dihedral angles between these aromatic rings provide insights into the compound’s conformation. The torsion angle C5–C8–O1–C9 is also significant in understanding its spatial arrangement .

properties

IUPAC Name

1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-3-7-14(8-4-11)19-17(23)16-12(2)22(21-20-16)15-9-5-13(18)6-10-15/h3-10H,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGQTIAVXXPWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

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